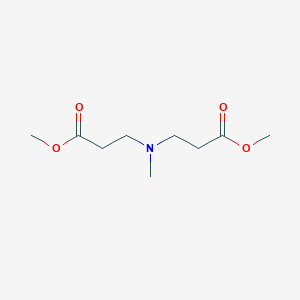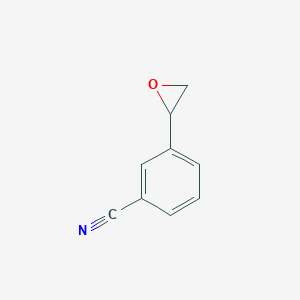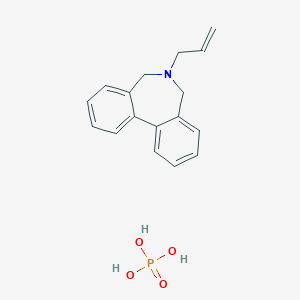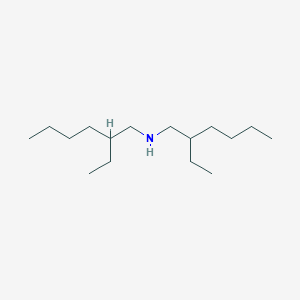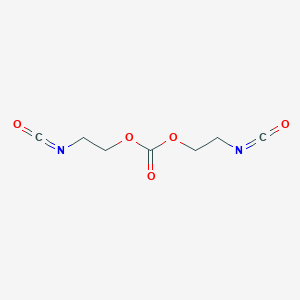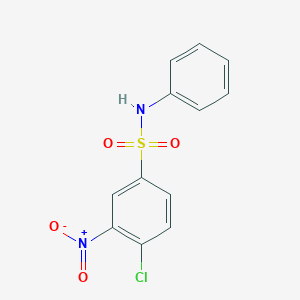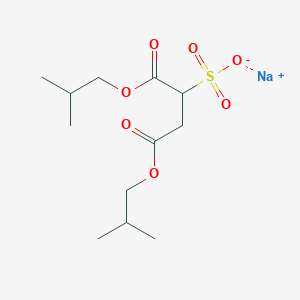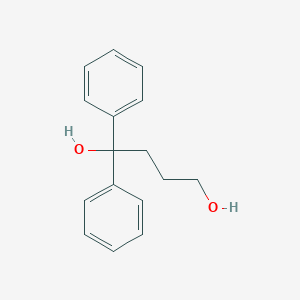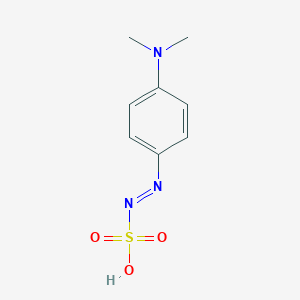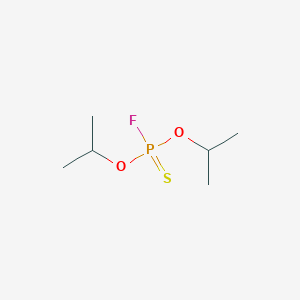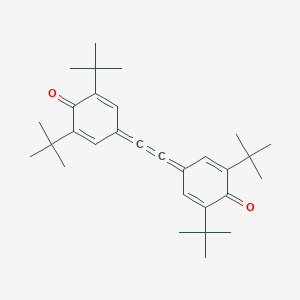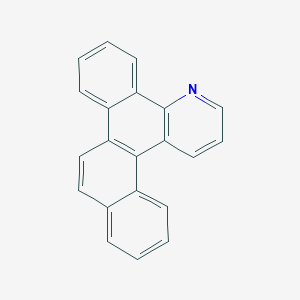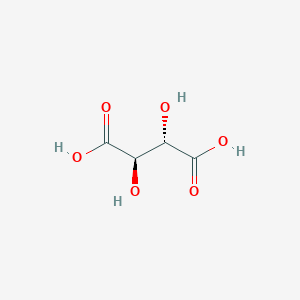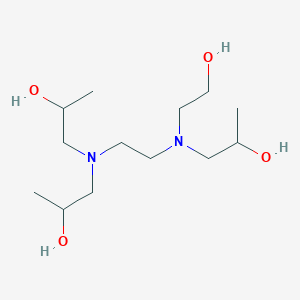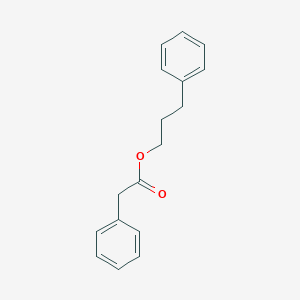
3-Phenylpropyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpropyl phenylacetate is a chemical compound that is commonly used in scientific research. It is a derivative of phenylalanine, an amino acid that is found in many proteins. This compound has been studied for its potential use in a variety of applications, including as a drug delivery agent and as a tool for studying the mechanisms of certain biological processes.
Mécanisme D'action
The mechanism of action of 3-Phenylpropyl phenylacetate is not fully understood. It is thought to act as a chiral auxiliary, controlling the stereochemistry of certain reactions. It may also interact with certain biological molecules, such as proteins and enzymes, to affect their activity.
Effets Biochimiques Et Physiologiques
3-Phenylpropyl phenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes, as well as the folding of certain proteins. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Phenylpropyl phenylacetate in lab experiments is its ability to control the stereochemistry of certain reactions. It is also a relatively stable compound that can be easily synthesized. One limitation is that its mechanism of action is not fully understood, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving 3-Phenylpropyl phenylacetate. One area of interest is in its potential use as a drug delivery agent, particularly for the delivery of drugs to the brain. It may also be studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease. Additionally, further research may be conducted to better understand its mechanism of action and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 3-Phenylpropyl phenylacetate can be achieved through several methods. One common method involves the reaction of phenylalanine with phenylacetic acid in the presence of a catalyst. Another method involves the use of a chiral auxiliary to control the stereochemistry of the reaction.
Applications De Recherche Scientifique
3-Phenylpropyl phenylacetate has been studied for its potential use in a variety of scientific research applications. One area of interest is in drug delivery, as this compound has been shown to be an effective carrier for certain drugs. It has also been studied as a tool for studying the mechanisms of certain biological processes, such as protein folding and enzyme activity.
Propriétés
Numéro CAS |
122-44-1 |
|---|---|
Nom du produit |
3-Phenylpropyl phenylacetate |
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
3-phenylpropyl 2-phenylacetate |
InChI |
InChI=1S/C17H18O2/c18-17(14-16-10-5-2-6-11-16)19-13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2 |
Clé InChI |
KBXZBPLAQDTVAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCOC(=O)CC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CCCOC(=O)CC2=CC=CC=C2 |
Autres numéros CAS |
122-44-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



